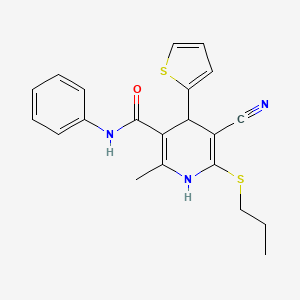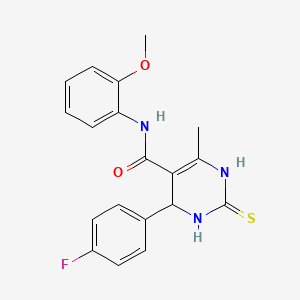![molecular formula C20H19BrO3 B4962943 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B4962943.png)
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one, also known as BBBC, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BBBC belongs to the family of coumarin derivatives, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Further research is needed to overcome this limitation and improve the pharmacokinetic properties of this compound.
将来の方向性
There are several future directions for research on 7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one. One of the areas of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in various diseases. Another area of interest is the evaluation of the safety and toxicity of this compound in vivo, which is crucial for its clinical development. Finally, the potential synergistic effects of this compound with other compounds or drugs should be investigated to maximize its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications in various diseases. This compound exhibits anti-proliferative, anti-inflammatory, and neuroprotective effects, and has shown promising results in preclinical studies. However, further research is needed to overcome its limitations and improve its pharmacokinetic properties. This compound has the potential to become a valuable therapeutic agent for the treatment of various diseases, and its future development warrants further investigation.
合成法
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one can be synthesized using a multi-step process that involves the condensation of 2-hydroxyacetophenone with 2-bromobenzyl bromide, followed by the reaction with butyl magnesium bromide and 4-chloro-7-hydroxycoumarin. The final product is obtained after purification using column chromatography.
科学的研究の応用
7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has shown promising results in the treatment of neurodegenerative disorders by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
7-[(2-bromophenyl)methoxy]-4-butylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO3/c1-2-3-6-14-11-20(22)24-19-12-16(9-10-17(14)19)23-13-15-7-4-5-8-18(15)21/h4-5,7-12H,2-3,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFZXNHVCIOFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962913.png)
![methyl 4-{[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4962918.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)
![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)
![5-{[(3-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962948.png)